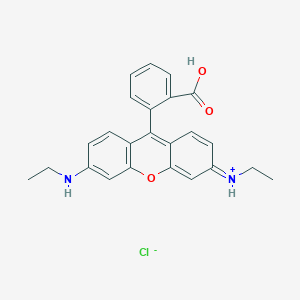
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride is a synthetic organic compound known for its vibrant color and unique chemical properties. It belongs to the xanthylium family, which is characterized by a xanthene core structure. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride typically involves multiple steps, including esterification, electrophilic substitution, and oxidation reactions. The starting materials often include 2-carboxybenzaldehyde and ethylamine, which undergo a series of reactions to form the final product. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in fluorescent labeling and imaging techniques, aiding in the visualization of biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It is utilized in the production of dyes and pigments, contributing to various industrial applications.
Mecanismo De Acción
The mechanism by which 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride exerts its effects involves interactions with molecular targets such as proteins and nucleic acids. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. This binding can result in changes to the target molecule’s function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Xanthylium, 9-(2-carboxyphenyl)-3-(diethylamino)-6-(diethyloxidoamino)
- Xanthylium, 9-(2-carboxyphenyl)-6-(diethylamino)-3-(ethylamino)-2-methyl
Uniqueness
Compared to similar compounds, 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)xanthylium chloride stands out due to its specific functional groups and structural configuration. These unique features contribute to its distinct chemical reactivity and versatility in various applications.
Propiedades
Número CAS |
2768-89-0 |
|---|---|
Fórmula molecular |
C24H23ClN2O3 |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
[9-(2-carboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;chloride |
InChI |
InChI=1S/C24H22N2O3.ClH/c1-3-25-15-9-11-19-21(13-15)29-22-14-16(26-4-2)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;/h5-14,25H,3-4H2,1-2H3,(H,27,28);1H |
Clave InChI |
NJIPPPFBHZDIDC-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1)C(=C3C=CC(=[NH+]CC)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B12296401.png)
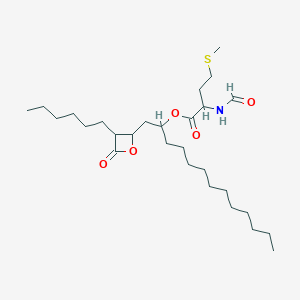
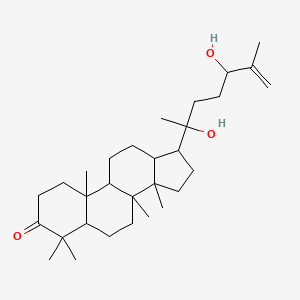
![2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12296421.png)
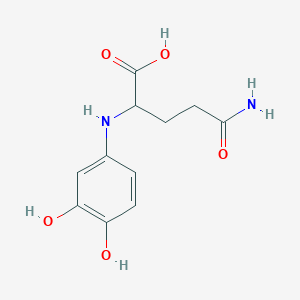
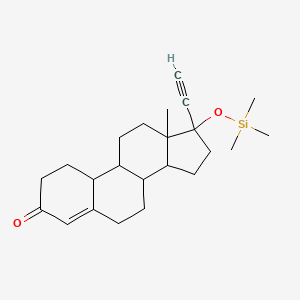
![4-[[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-methylamino]-N-propylbenzamide](/img/structure/B12296433.png)
![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B12296437.png)
![(R)-6,7-Diphenyldibenzo[e,g][1,4]diazocine-1,12-diol](/img/structure/B12296440.png)
![1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one](/img/structure/B12296442.png)

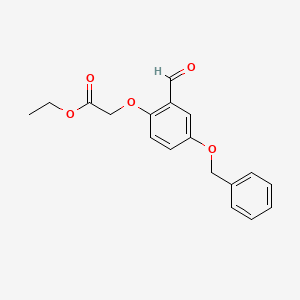
![6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-(2-hydroxyethylamino)-2-oxo-pyran-3-carbaldehyde](/img/structure/B12296468.png)
